![molecular formula C7H5NO2 B11778429 Furo[2,3-b]pyridin-4-ol](/img/structure/B11778429.png)

Furo[2,3-b]pyridin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

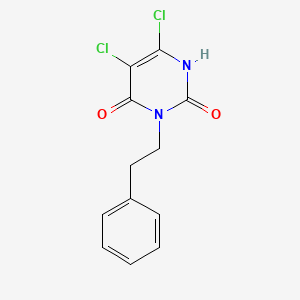

Furo[2,3-b]pyridin-4-ol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[2,3-b]pyridine family, which is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

Preparation Methods

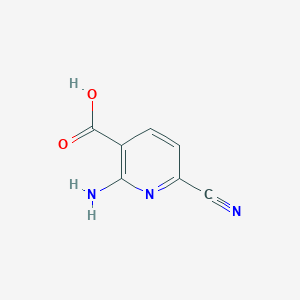

Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-b]pyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of nicotinonitrile with sodium ethoxide in ethanol, followed by further cyclization and functional modifications . Another approach includes the use of chalcones bearing specific subunits, which undergo Claisen-Schmidt condensation followed by sequential cyclizations .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-b]pyridin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium ethoxide, ethanol, and various catalysts such as triethylamine . The reaction conditions often involve specific temperatures and solvents to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often evaluated for their potential therapeutic applications, particularly in cancer treatment .

Scientific Research Applications

Furo[2,3-b]pyridin-4-ol has been extensively studied for its scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of various bioactive compounds. In biology and medicine, it has shown significant anticancer activity, particularly against breast cancer cell lines . The compound’s ability to disrupt key cellular signaling pathways makes it a promising candidate for further development into anticancer agents . Additionally, this compound derivatives have been explored for their potential use in treating other diseases, including cardiovascular and inflammatory conditions .

Mechanism of Action

The mechanism of action of furo[2,3-b]pyridin-4-ol involves its interaction with specific molecular targets and pathways. Molecular docking studies have revealed strong binding affinities of this compound derivatives to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 . These interactions disrupt key cellular signaling pathways, leading to the inhibition of cancer cell proliferation and survival.

Comparison with Similar Compounds

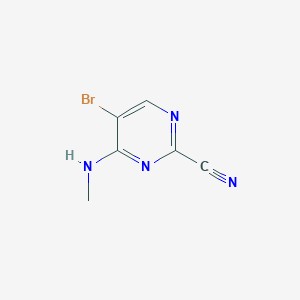

Furo[2,3-b]pyridin-4-ol can be compared with other similar compounds, such as furo[3,2-c]pyridin-4-ol and furo[3,2-b]pyridin-6-ol . While these compounds share structural similarities, this compound is unique in its specific pharmacological properties and potential therapeutic applications. The presence of different substituents and functional groups in these compounds can lead to variations in their biological activities and mechanisms of action.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. Its synthesis, chemical reactions, and scientific research applications highlight its importance in the development of new and effective therapeutic agents. Further research into its mechanism of action and comparison with similar compounds will continue to enhance our understanding of its potential benefits in medicine and industry.

Properties

IUPAC Name |

7H-furo[2,3-b]pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-6-1-3-8-7-5(6)2-4-10-7/h1-4H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGMXNJGJVMIMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B11778383.png)

![N-(2-Bromo-4-methylphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11778395.png)